molecular formula C21H14Cl2N2OS2 B2520429 N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide CAS No. 477546-28-4

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B2520429
CAS No.: 477546-28-4
M. Wt: 445.38
InChI Key: NVJNHABGSHZSPP-UHFFFAOYSA-N
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Description

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a synthetic organic compound designed for research applications. It features a molecular architecture combining a dichlorothiophene moiety, a 1,3-thiazole ring, and a diphenylacetamide group. This structure is of significant interest in medicinal chemistry and drug discovery, as similar heterocyclic cores are known to exhibit a range of biological activities. Compounds containing the 1,3-thiazole ring have been extensively investigated and reported in scientific literature for their potential as antimicrobial and antiproliferative agents . Furthermore, acetamide derivatives are a common scaffold in the development of pharmacologically active molecules, with documented activities including antiviral, anticonvulsant, and antimicrobial effects . The presence of the 2,5-dichlorothiophene subunit may further modulate the compound's electronic properties and binding affinity, making it a valuable candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a lead molecule in high-throughput screening campaigns aimed at identifying new therapeutic agents against resistant microbial strains or specific cancer cell lines . Its mechanism of action would be specific to the biological target under investigation, potentially involving enzyme inhibition or receptor modulation. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14Cl2N2OS2/c22-17-11-15(19(23)28-17)16-12-27-21(24-16)25-20(26)18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVJNHABGSHZSPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NC(=CS3)C4=C(SC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide typically involves multiple steps. One common method starts with the preparation of 2,5-dichlorothiophene, which is then reacted with appropriate reagents to form the thiazole ring. The final step involves the acylation of the thiazole derivative with diphenylacetic acid or its derivatives under suitable conditions, such as the presence of a dehydrating agent like thionyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while substitution reactions can yield various substituted thiophene derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains (both Gram-positive and Gram-negative) and fungi. For instance, derivatives have shown promising results with minimum inhibitory concentrations (MIC) ranging from 32 to 256 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies using human cancer cell lines (e.g., MCF7 for breast cancer) revealed that certain derivatives exhibit high cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation. Molecular docking studies suggest that the compound may interact with key proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis .

Enzyme Inhibition

This compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving cognitive functions.

Agricultural Applications

This compound's unique structure makes it a candidate for developing agrochemicals. Its potential as a fungicide or herbicide is under investigation due to its biological activity against plant pathogens. Studies have indicated that thiazole derivatives can inhibit fungal growth effectively, suggesting possible applications in crop protection .

Material Science

This compound is also being explored for its utility in synthesizing novel materials. Its ability to act as a building block in organic synthesis allows for the creation of more complex molecules with tailored properties for electronic or photonic applications .

Case Studies

Study Application Findings
Study 1AntimicrobialDemonstrated effective inhibition against E. coli (MIC = 128 µg/mL) .
Study 2AnticancerInduced apoptosis in MCF7 cells with IC50 = 15 µM .
Study 3Enzyme InhibitionAChE inhibition with an IC50 = 5 µM indicating potential for Alzheimer's therapy .

Mechanism of Action

The mechanism of action of N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs include derivatives of N-(1,3-thiazol-2-yl)acetamide and benzothiazole-based diphenylacetamides. Key structural differences and their implications are outlined below:

Compound Name Core Structure Substituents Key Features Reference
Target Compound Thiazole 4-(2,5-Dichlorothiophen-3-yl), 2-(diphenylacetamide) Combines electron-deficient thiophene with bulky diphenyl group; high lipophilicity. -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2-(3,4-Dichlorophenyl) Dichlorophenyl group introduces planarity; twisted conformation (61.8° relative to thiazole).
N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide Benzothiazole 2-(4-Fluorophenyl) Fluorine enhances electronegativity; benzothiazole core increases π-stacking potential.
N-(6-Sulfamoylbenzothiazole-2-yl)-2,2-diphenylacetamide Benzothiazole 6-Sulfamoyl, 2-(diphenylacetamide) Sulfamoyl group improves solubility; diphenylacetamide adds steric bulk.
2-(Naphthalen-1-yl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 2-(Naphthyl) Extended aromatic system enhances hydrophobic interactions.

Biological Activity

N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring and a dichlorothiophene moiety, contributing to its diverse chemical reactivity. Its molecular formula is C16H14Cl2N2SC_{16}H_{14}Cl_2N_2S with a molar mass of 351.32 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC₁₆H₁₄Cl₂N₂S
Molar Mass351.32 g/mol
CAS Number325988-82-7

Research indicates that this compound may influence several biochemical pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation and pain pathways .
  • Antimicrobial Activity : Studies have reported significant antimicrobial effects against various bacterial strains, suggesting its potential use as an antibacterial agent .
  • Analgesic Properties : Similar compounds have demonstrated analgesic effects through mechanisms involving COX inhibition and modulation of inflammatory responses .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited notable activity against:

  • E. coli
  • Bacillus subtilis

The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Analgesic Activity

In vivo studies using models such as the hot plate test demonstrated that derivatives of this compound exhibited analgesic effects comparable to established NSAIDs like diclofenac sodium. The docking studies suggested strong binding affinities to COX enzymes, corroborating the observed analgesic properties .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • A series of experiments revealed that the compound showed a zone of inhibition ranging from 15 mm to 25 mm against tested strains at concentrations of 50 µg/ml.
    • Comparative analysis with standard drugs indicated superior efficacy in certain cases.
  • Case Study on Analgesic Effects :
    • In experimental models, the compound was administered at varying doses (10 mg/kg to 50 mg/kg), with results showing dose-dependent analgesic effects.
    • The mechanism was further elucidated through molecular docking studies which indicated binding to the active site of COX enzymes.

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